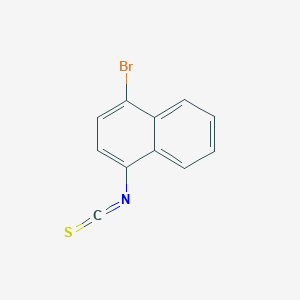

1-Bromo-4-isothiocyanatonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6BrNS |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

1-bromo-4-isothiocyanatonaphthalene |

InChI |

InChI=1S/C11H6BrNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |

InChI Key |

BLDHNUAFBSGUBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=S |

Origin of Product |

United States |

The Isothiocyanate Group: a Versatile Functional Handle

The isothiocyanate group (–N=C=S) is a highly valuable functional group in the realm of organic synthesis. Its utility stems from the electrophilic nature of the central carbon atom, which readily reacts with a wide array of nucleophiles. This reactivity makes isothiocyanates crucial building blocks for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas and dithiocarbamates. These derivatives are not merely synthetic curiosities; they are frequently endowed with significant biological activities.

Isothiocyanates are recognized for their presence in naturally occurring compounds, many of which exhibit interesting biological properties. In synthetic chemistry, they serve as versatile intermediates for a variety of chemical transformations. The synthesis of isothiocyanates itself has been a subject of extensive research, with numerous methods developed to access this functional group from various precursors, including primary amines and their derivatives.

The Naphthalene Scaffold: a Privileged Core in Chemical Design

The naphthalene (B1677914) system, consisting of two fused benzene (B151609) rings, is a fundamental aromatic hydrocarbon that serves as a versatile scaffold in the design of advanced organic molecules. nih.govchemicalbook.com Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties, making it a valuable component in materials science for applications such as organic light-emitting diodes (OLEDs).

In the field of medicinal chemistry, the naphthalene core is considered a "privileged structure." This is due to its prevalence in a multitude of biologically active compounds and approved drugs. americanelements.comnist.gov The lipophilic nature of the naphthalene ring allows it to interact with biological targets, and its surface area provides a platform for the introduction of various functional groups to modulate activity and selectivity. nih.govthermofisher.com The ability to functionalize the naphthalene core at its distinct positions allows for the fine-tuning of a molecule's properties, leading to the development of new therapeutic agents. americanelements.comnist.govthermofisher.com

Positioning 1 Bromo 4 Isothiocyanatonaphthalene in the Chemical Landscape

Precursor Synthesis and Halogenation Strategies for Naphthalene Systems

The initial phase in the synthesis of this compound focuses on the creation of a suitably substituted naphthalene precursor. This typically involves the regioselective introduction of a bromine atom onto the naphthalene core.

Preparation of Bromonaphthalene Intermediates

The synthesis of bromonaphthalene intermediates is a fundamental step. The direct bromination of naphthalene often leads to a mixture of isomers, with the 1-position being the kinetically favored product. libretexts.orgyoutube.com However, achieving high selectivity for a specific isomer, such as 1-bromonaphthalene, often requires carefully controlled reaction conditions. For instance, the bromination of naphthalene in carbon tetrachloride has been a documented method for producing α-bromonaphthalene. orgsyn.org Another approach involves the reaction of naphthalene with bromine in warm water. prepchem.com The choice of solvent and temperature can significantly influence the product distribution. libretexts.org

For the synthesis of polysubstituted naphthalenes, including those with bromine, more complex strategies are necessary. For example, the synthesis of 4-bromo-1-naphthonitrile has been achieved from 1-methylnaphthalene through a series of reactions including bromination of the aromatic ring, followed by bromination of the methyl group, a Sommelet reaction to form the aldehyde, oximation, and finally dehydration to the nitrile. google.com

Regioselective Bromination Techniques for Naphthalene Derivatives

Achieving regioselectivity in the bromination of naphthalene derivatives is crucial for the synthesis of specifically substituted compounds. The inherent electronic properties of the naphthalene ring favor electrophilic substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). libretexts.orgstackexchange.com This is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance while maintaining a complete benzene (B151609) ring. libretexts.orgyoutube.com

However, steric hindrance can play a significant role, and for bulky substituents, the β-position may be favored. stackexchange.com Various reagents and conditions have been explored to control the regioselectivity of bromination. The use of solid catalysts, such as montmorillonite (B579905) clay, has been shown to influence the product distribution in the polybromination of naphthalene. cardiff.ac.ukresearchgate.net For example, dibromination of naphthalene over Synclyst 13 can selectively yield 1,4-dibromonaphthalene. cardiff.ac.uk Palladium-catalyzed C-H halogenation has also been employed to achieve regioselective bromination of naphthaldehydes, where the regioselectivity can be switched between the C2 and C8 positions by modifying the reaction intermediates. researchgate.net

Table 1: Regioselective Bromination of Naphthalene

| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene | Bromine (3 equiv.) | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | 66, 8, 10 | cardiff.ac.uk |

| Naphthalene | Bromine (4 equiv.), KSF clay | 1,2,4,6-Tetrabromonaphthalene, 1,3,5,7-Tetrabromonaphthalene | 92, 5 | cardiff.ac.uk |

| 1-Naphthaldehydes | Palladium catalyst | C8-halogenated product or C2-halogenated product | - | researchgate.net |

| Naphthalene | Bromine, DCM, solid catalysts | 1-Bromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene, etc. | - | researchgate.net |

Introduction of the Isothiocyanate Functional Group

The second critical phase of the synthesis is the introduction of the isothiocyanate (-N=C=S) functionality onto the brominated naphthalene precursor. This is typically achieved by first introducing an amino group, which is then converted to the desired isothiocyanate.

Strategies for Amination of the Naphthalene Moiety

The introduction of an amino group onto the naphthalene ring can be accomplished through various methods. A traditional approach involves the nitration of the naphthalene ring followed by reduction of the nitro group to an amine. However, this method can sometimes lack selectivity. rsc.org

More direct methods for the amination of naphthalene have been developed. A one-step catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts under mild conditions, offering a more efficient and selective alternative to traditional nitration and reduction processes. rsc.orgrsc.org This method utilizes the activation of naphthalene and the formation of NH₃⁺ as the active aminating reagent. rsc.org Another approach involves the electrochemical amination of polycyclic arenes like naphthalene, which can lead to regioselective installation of nitrogen functionalities. researchgate.net

Conversion of Amines to Isothiocyanates, including Reactions with Carbon Disulfide

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. A common and widely used method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. chemrxiv.orgnih.gov This intermediate is then treated with a desulfurating agent to yield the isothiocyanate. chemrxiv.orgnih.gov Various reagents can be used for the decomposition of the dithiocarbamate salt, including p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). chemrxiv.orgorganic-chemistry.org

Another classic method for this conversion is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). google.com However, the high toxicity and volatility of thiophosgene make this method less favorable. google.comnih.gov

Table 2: Reagents for the Conversion of Primary Amines to Isothiocyanates

| Reagent(s) | Description | Reference |

|---|---|---|

| Carbon Disulfide (CS₂) and a desulfurating agent | A two-step process involving the formation of a dithiocarbamate salt followed by decomposition. | chemrxiv.orgnih.govorganic-chemistry.org |

| Thiophosgene (CSCl₂) | A direct, but highly toxic, reagent for the conversion. | google.com |

| Phenyl chlorothionoformate and NaOH | A facile method for preparing alkyl and electron-rich aryl isothiocyanates. | organic-chemistry.org |

| Thiocarbonyl fluoride | Derived from CF₃SiMe₃, elemental sulfur, and KF, it reacts with primary amines to give isothiocyanates. | organic-chemistry.org |

Alternative Synthetic Pathways for Naphthylisothiocyanates

Beyond the standard amine-to-isothiocyanate conversion, alternative synthetic routes exist. One such method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by an amine base like DBU. nih.gov This approach offers a more sustainable route to isothiocyanates. nih.gov

Another strategy involves the use of thiocarbamoyl halides. For instance, reacting a primary aromatic amine with a thiocarbamoyl halide can convert the amino group to an isothiocyanate. google.com Additionally, recent advancements have explored photocatalyzed reactions of amines with carbon disulfide and electrochemical methods for the preparation of isothiocyanates, offering milder and more environmentally friendly alternatives. organic-chemistry.org

Optimization of Reaction Parameters and Yields for this compound Synthesis

A plausible and commonly employed route commences with the bromination of naphthalene to yield 1-bromonaphthalene. This reaction is typically achieved by treating naphthalene with bromine. wikipedia.org Following the successful synthesis of 1-bromonaphthalene, the subsequent step involves nitration. The introduction of a nitro group at the C-4 position is a critical step, leading to the formation of 1-bromo-4-nitronaphthalene (B2987662). This electrophilic aromatic substitution is generally carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to prevent the formation of dinitro byproducts.

The subsequent reduction of the nitro group in 1-bromo-4-nitronaphthalene affords 4-bromo-1-aminonaphthalene. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or the use of metals such as tin or iron in acidic media being common methods. The choice of reducing agent and reaction conditions can significantly impact the yield and ease of purification.

The final step in the synthesis is the conversion of the amino group of 4-bromo-1-aminonaphthalene into the isothiocyanate functionality. This is often accomplished by reacting the amine with thiophosgene or a thiophosgene equivalent. This reaction requires careful handling due to the toxicity of the reagents.

The optimization of this synthetic sequence involves a systematic study of various parameters for each step. For instance, in the nitration of 1-bromonaphthalene, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are all critical variables that must be fine-tuned to achieve the highest possible yield of the desired 1-bromo-4-nitronaphthalene isomer. Similarly, for the reduction of the nitro compound, the choice of catalyst and solvent, as well as the pressure and temperature for catalytic hydrogenation, can be optimized. In the final isothiocyanate formation step, the choice of the thiocarbonylating agent, the base used, and the reaction solvent are key parameters to consider for maximizing the yield of this compound.

A detailed representation of the reaction parameters and the typically achieved yields for each step of this synthesis is provided in the interactive data table below.

Interactive Data Table: Synthesis of this compound

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1. Bromination | Naphthalene | Bromine | Carbon Tetrachloride | - | - | High |

| 2. Nitration | 1-Bromonaphthalene | Nitric Acid, Sulfuric Acid | - | 50-60 | - | Moderate |

| 3. Reduction | 1-Bromo-4-nitronaphthalene | Tin(II) Chloride, Hydrochloric Acid | Ethanol | Reflux | - | High |

| 4. Isothiocyanation | 4-Bromo-1-aminonaphthalene | Thiophosgene | Dichloromethane (B109758), Water | 0 to rt | - | Good |

Electrophilic and Nucleophilic Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity is central to many of the transformations involving this functional group. wikipedia.org Nucleophiles generally attack the central carbon of the isothiocyanate. wikipedia.org

Reactions with various nucleophiles such as amines, alcohols, and thiols lead to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. The reaction with amines is particularly noteworthy as it provides a straightforward route to a diverse range of N-substituted thiourea (B124793) derivatives. These reactions are often carried out in inert solvents. nih.gov

The isothiocyanate group can also exhibit nucleophilic character, although this is less common. For instance, in the presence of strong electrophiles, the sulfur or nitrogen atoms can act as nucleophilic centers. However, the predominant reactivity of the isothiocyanate moiety in this compound is electrophilic. wikipedia.org

Reactivity of the Aryl Bromine Substituent in Cross-Coupling Reactions

The bromine atom attached to the naphthalene ring provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most important methods for modifying the naphthalene core of this compound. nih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds. arkat-usa.orguwindsor.ca

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the aryl bromide. This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. arkat-usa.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to alkynyl-substituted naphthalenes. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov

A variety of palladium catalysts and ligands can be employed to optimize these reactions, and the choice of reaction conditions can influence the yield and selectivity of the desired product. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another important transformation of the aryl bromine substituent. tcnj.edu This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The result is the replacement of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. tcnj.edustackexchange.com

This aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups onto the naphthalene ring. tcnj.edu The success of this reaction often depends on the stability of the organolithium intermediate and the prevention of side reactions. nih.govprinceton.edu

Mechanistic Pathways of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are well-established in the field of organic chemistry.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Halogen-Metal Exchange: The precise mechanism of lithium-halogen exchange can be complex and may involve the formation of ate complexes. stackexchange.comprinceton.edu The equilibrium of the reaction favors the formation of the more stable organolithium species. stackexchange.com

The understanding of these mechanistic pathways is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies.

Investigation of Light-Initiated Reactions of Naphthyl Isothiocyanates

The photochemistry of isothiocyanates can lead to a variety of interesting and useful transformations. While specific studies on the light-initiated reactions of this compound are not extensively detailed in the provided search results, the general reactivity of naphthyl isothiocyanates under photochemical conditions can be inferred.

Irradiation of aryl isothiocyanates can lead to the formation of highly reactive intermediates such as nitrenes, which can then undergo a variety of subsequent reactions, including cyclizations and insertions. The presence of the naphthalene ring suggests that intramolecular photochemical reactions could be a possibility, potentially leading to the formation of novel heterocyclic systems. Further research in this area could uncover unique photochemical transformations of this compound.

Advanced Applications of 1 Bromo 4 Isothiocyanatonaphthalene and Its Derivatives in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

No specific studies highlighting the utility of 1-bromo-4-isothiocyanatonaphthalene as a multi-purpose starting material in organic synthesis have been identified.

Construction of Complex Naphthalene-Based Molecular Architectures

There is a lack of specific examples for the following sub-topics using this compound:

Development of Functional Materials and Advanced Chemical Systems

Synthesis of Mesogenic Naphthylisothiocyanates for Liquid Crystals

The isothiocyanate group (–N=C=S) is a valuable terminal substituent in the design of liquid crystalline materials. Its linearity and high polarizability contribute significantly to the formation of stable mesophases, which are essential for liquid crystal display (LCD) applications. Compounds incorporating the isothiocyanate group often exhibit high clearing points, broad nematic ranges, and favorable dielectric and optical anisotropy.

While the direct synthesis of mesogenic compounds from this compound is not extensively documented, the general synthetic strategies for isothiocyanate-containing liquid crystals provide a clear blueprint. The core principle involves coupling the naphthylisothiocyanate moiety with other cyclic structures, such as phenyl, cyclohexyl, or bicyclo nih.govnih.govnih.govoctyl rings, through a linking group. The bromine atom on the naphthalene (B1677914) ring serves as a convenient handle for such coupling reactions, typically via palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reaction.

For instance, a synthetic route could involve the reaction of this compound with a suitable boronic acid or terminal alkyne that is attached to another mesogenic core. The resulting bi- or tri-ring system, containing the rigid naphthalene unit and the polar isothiocyanate terminus, would be expected to exhibit liquid crystalline properties. The specific nature of the linking group and the other cyclic units would allow for the fine-tuning of the mesophase type (e.g., nematic, smectic) and the material's physical properties. The strong nematic character often associated with isothiocyanate-terminated compounds makes them particularly useful for creating highly reliable liquid crystal mixtures.

Intermediates for Electronic Materials

The development of novel organic semiconductors is crucial for advancing next-generation electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Naphthalene and its derivatives are attractive building blocks for these materials due to their extended π-conjugation, which can facilitate charge transport. The presence of a bromine atom, as in this compound, offers a prime site for synthetic elaboration to extend this conjugation and to introduce functionalities that influence molecular packing and electronic properties.

Although the direct application of this compound in electronic materials is not widely reported, the use of bromo-naphthalene precursors in the synthesis of organic semiconductors is well-established. For example, halogenated derivatives of naphthalene tetracarboxylic diimides have been successfully employed as n-type semiconductors in OFETs. researchgate.net Similarly, 4,8-dibromo-1,5-naphthyridine (B11799114) has been used as a starting material for a series of multifunctional organic semiconductor materials. researchgate.netrsc.org These examples underscore the utility of the bromo-naphthalene scaffold in creating electroactive materials.

The isothiocyanate group in this compound presents further opportunities for derivatization. It can be transformed into various heterocyclic structures that can modify the electronic character of the resulting molecule. For instance, the isothiocyanate could be reacted to form a thiazole (B1198619) or thiadiazole ring, which could then be incorporated into a larger conjugated system. Such transformations would allow for the synthesis of novel donor-acceptor molecules or materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of efficient organic electronic devices.

Computational and Theoretical Studies on 1 Bromo 4 Isothiocyanatonaphthalene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-bromo-4-isothiocyanatonaphthalene. These calculations provide optimized geometric parameters and key electronic properties.

The electronic properties of aromatic compounds like naphthalene (B1677914) derivatives are significantly influenced by their molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. samipubco.comresearchgate.net

For naphthalene, a related parent compound, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO energy to be approximately -6.13 eV and the HOMO-LUMO gap to be around 4.75 eV. samipubco.com These values provide a baseline for understanding the electronic behavior of its derivatives. The introduction of bromo and isothiocyanato substituents on the naphthalene core in this compound would be expected to modulate these electronic properties. The electron-withdrawing nature of the bromo and isothiocyanato groups would likely lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and spectral properties.

Further analysis using quantum chemical methods can reveal various reactivity descriptors, as outlined in the table below. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's chemical behavior. samipubco.comresearchgate.net

| Parameter | Description | Formula |

| Ionization Energy (IE) | The minimum energy required to remove an electron from a molecule. | IE ≈ -EHOMO |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | EA ≈ -ELUMO |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | χ = (IE + EA) / 2 |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | η = (IE - EA) / 2 |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the capacity to accept electrons. | S = 1 / η |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | ω = χ2 / (2η) |

Table 1: Key quantum chemical descriptors for reactivity analysis.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations that this compound can undergo requires detailed modeling of reaction pathways and the identification of associated transition states. matlantis.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for predicting reaction rates and mechanisms. matlantis.comresearchgate.net

Computational methods, such as the Nudged Elastic Band (NEB) method, are employed to find the minimum energy path between reactants and products, thus identifying the transition state structure. matlantis.com The activation energy, which is the energy difference between the reactants and the transition state, dictates the likelihood and speed of a chemical reaction. matlantis.com

For reactions involving this compound, such as nucleophilic substitution at the isothiocyanate group or reactions involving the aromatic ring, computational modeling can elucidate the step-by-step mechanism. For instance, in a reaction where a nucleophile attacks the carbon atom of the isothiocyanate group, calculations can model the bond-forming and bond-breaking processes, revealing the geometry of the transition state. This analysis can also help in understanding the role of catalysts, which function by providing an alternative reaction pathway with a lower activation energy. matlantis.comnih.gov

The combination of computational modeling with experimental data, such as kinetic isotope effect (KIE) measurements, provides a powerful approach for validating theoretical models and gaining a reliable understanding of the transition state structure. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

The descriptors used in QSRR models are often derived from quantum chemical calculations, as described in section 5.1. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a set of related compounds, a predictive model can be developed. This model can then be used to estimate the reactivity of new or untested compounds, such as this compound.

For example, the electrophilicity index (ω) calculated for this compound could be used in a QSRR model to predict its susceptibility to nucleophilic attack. A higher electrophilicity index would suggest a greater reactivity towards nucleophiles. Similarly, other descriptors related to steric and electronic properties can be incorporated into these models to provide a more comprehensive prediction of its chemical behavior in various reactions.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govnih.govdntb.gov.ua For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or reactants.

An MD simulation tracks the positions and velocities of atoms in a system over a period of time by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface and the identification of stable conformations and the transitions between them. For this compound, simulations could reveal the preferred orientation of the isothiocyanate group relative to the naphthalene ring and the energetic barriers for rotation around the C-N bond.

Analytical Techniques for the Characterization and Purity Assessment of 1 Bromo 4 Isothiocyanatonaphthalene

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1-bromo-4-isothiocyanatonaphthalene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of hydrogen atoms and their neighboring environments. The aromatic protons on the naphthalene (B1677914) ring system would appear as a complex series of multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are unique to the substitution pattern of the naphthalene core.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, this would include signals for the ten carbon atoms of the naphthalene ring and one for the isothiocyanate group. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity, and the carbon of the isothiocyanate group would have a characteristic chemical shift. nih.gov The presence of the correct number of signals with appropriate chemical shifts confirms the carbon skeleton of the molecule. docbrown.info

Table 1: Predicted NMR Data for this compound Note: Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex multiplets corresponding to the six aromatic protons. |

| ¹³C | 120 - 150 | Signals for the ten unique carbon atoms of the naphthalene ring system. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the most prominent and diagnostic absorption band is that of the isothiocyanate group (-N=C=S). This group exhibits a strong, sharp absorption band in the region of 2000-2200 cm⁻¹. Other characteristic absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹). docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) with approximately equal intensity.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with very high precision, allowing for the calculation of its exact elemental formula. This is a crucial step in confirming the identity of the compound. For example, the calculated exact mass for the [M+H]⁺ ion of a related compound was found to be 242.15394, with the experimental value being 242.15384. rsc.org

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are used to separate the components of a mixture, making them indispensable for assessing the purity of this compound and for isolating it during synthesis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound, given its structure, should be amenable to GC analysis. In this technique, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification when compared to a known standard. The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. researchgate.net The NIST WebBook provides extensive GC data for related naphthalene compounds, which can serve as a reference. nist.govnist.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. By running a sample through the column and detecting the components as they elute, a chromatogram is produced. The purity of the sample can be determined by the relative area of the peak corresponding to this compound compared to any impurity peaks. HPLC is also scalable and can be used for preparative separation to isolate the pure compound. sielc.com

Thin Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for the rapid, qualitative analysis of this compound. It is routinely employed to monitor the progress of its synthesis, assess the purity of the crude product, and identify appropriate solvent systems for larger-scale purification by column chromatography.

The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase (typically polar silica (B1680970) gel) and the mobile phase (a less polar organic solvent or solvent mixture). Due to the presence of the polarizable bromine atom and the electrophilic isothiocyanate group, this compound exhibits moderate polarity. Its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is highly dependent on the composition of the mobile phase.

While specific Rf values for this compound are not extensively reported in the literature, data from analogous aryl isothiocyanates can provide valuable guidance. For instance, a study on allyl isothiocyanate utilized a mobile phase of toluene-ethyl acetate (B1210297) (3:1) on a silica gel H plate for its identification. researchgate.net For thiourea (B124793) derivatives, which can be readily formed from isothiocyanates, a solvent system of the lower phase of ethyl acetate:chloroform:H₂O (40:30:30) has been used. mdpi.com The selection of an appropriate eluent is crucial; a solvent system that results in an Rf value between 0.3 and 0.5 is generally considered optimal for achieving good separation in subsequent column chromatography. researchgate.net

Visualization of the compound on the TLC plate, as it is colorless, requires a secondary method. Under UV light (254 nm), aromatic compounds like this compound will typically appear as dark spots against the fluorescent background of the TLC plate. Chemical staining is another option. Grote's reagent, which is specific for sulfur-containing compounds, can be used to visualize isothiocyanates and their derivatives, often appearing as blue spots. mdpi.com

Table 1: Illustrative TLC Systems for Aryl Isothiocyanate Analogs

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Analyte Type | Reference |

| Silica Gel H | Toluene-Ethyl Acetate (3:1) | Not Specified | Allyl Isothiocyanate | researchgate.net |

| Silica Gel G60 F254 | Ethyl Acetate:Chloroform:H₂O (40:30:30) (lower phase) | Grote's Reagent | Thiourea Derivatives | mdpi.com |

This table provides examples of TLC conditions used for compounds structurally related to this compound and can serve as a starting point for method development.

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but allows for the separation of larger quantities of material. The crude product, dissolved in a minimal amount of solvent, is loaded onto a column packed with a solid adsorbent, most commonly silica gel.

The selection of the mobile phase is critical for a successful separation and is typically guided by prior TLC analysis. A solvent system that provides a good separation of the desired product from its impurities on a TLC plate (ideally with the product having an Rf of ~0.3) is a good starting point for column chromatography. A common strategy is to begin with a less polar solvent to elute non-polar impurities and then gradually increase the polarity of the eluent (gradient elution) to release the more polar compounds, including this compound. Common solvent systems for the purification of moderately polar organic compounds include mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol. For basic compounds, such as amines that can be formed from isothiocyanates, adding a small amount of a competing base like triethylamine (B128534) to the eluent can prevent peak tailing and improve separation on the acidic silica gel.

The fractions are collected sequentially as the eluent passes through the column and are analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified this compound.

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-200 mesh or 230-400 mesh for flash chromatography) is most common. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC results. |

| Loading Technique | The crude sample can be loaded onto the column as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading). |

| Elution Mode | Isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution can be used. Gradient elution is often more effective for complex mixtures. |

| Fraction Analysis | Each collected fraction is analyzed by TLC to determine its composition and purity. |

Advanced Crystallographic Analysis (e.g., X-ray Diffraction of Suitable Derivatives)

Direct crystallization of this compound may be challenging. Therefore, it is common practice to convert it into a stable, crystalline derivative. Thioureas, readily synthesized by reacting the isothiocyanate with a primary or secondary amine, are excellent candidates for this purpose due to their high propensity to form well-ordered crystals suitable for X-ray analysis.

The analysis of a suitable thiourea derivative of this compound would confirm the connectivity of the atoms, the planarity of the naphthalene ring system, and the geometry of the thiourea moiety. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 3: Illustrative Crystallographic Data for a Naphthalene-Thiourea Derivative

| Parameter | 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea |

| Chemical Formula | C₁₆H₁₂N₂OS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Lengths | C=S: 1.661(3) Å; C=O: 1.230(3) Å; C-N (thiourea): 1.326(4) - 1.397(4) Å |

| Key Dihedral Angles | Dihedral angle between thiourea fragment and naphthalene ring: 6.51(16)° |

| Reference | researchgate.net |

This table presents crystallographic data for a related naphthalene-thiourea compound to illustrate the type of detailed structural information that can be obtained through X-ray diffraction analysis of a suitable derivative of this compound.

Future Research Directions and Unexplored Potential of 1 Bromo 4 Isothiocyanatonaphthalene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl isothiocyanates has traditionally relied on reagents like thiophosgene (B130339), which are highly toxic. Future research should prioritize the development of greener and more sustainable synthetic routes to 1-bromo-4-isothiocyanatonaphthalene. nih.govrsc.org Drawing inspiration from recent advancements in isothiocyanate synthesis, several promising methodologies could be adapted.

One approach involves the use of inexpensive and non-toxic reagents like calcium oxide (CaO) or sodium hydroxide (B78521) (NaOH) to facilitate the reaction between the corresponding amine (1-amino-4-bromonaphthalene) and carbon disulfide. tandfonline.com These methods often proceed under mild conditions and offer high yields for a variety of aryl isothiocyanates. tandfonline.com Another sustainable strategy is the use of elemental sulfur. mdpi.com This can be achieved through an amine-catalyzed sulfurization of the corresponding isocyanide or via a three-component reaction with isocyanides and alcohols or thiols. rsc.orgmdpi.com Microwave-assisted synthesis also presents a rapid and efficient alternative for producing isothiocyanates. nih.gov

The development of these sustainable methods would not only provide safer access to this compound but also align with the growing demand for environmentally benign chemical processes.

| Synthetic Approach | Key Reagents | Potential Advantages |

| Base-Promoted Synthesis | 1-Amino-4-bromonaphthalene, CS₂, CaO or NaOH | Cost-effective, non-toxic reagents, mild conditions. tandfonline.com |

| Elemental Sulfur-Based Synthesis | 1-Isocyano-4-bromonaphthalene, Elemental Sulfur, Amine catalyst | Avoids toxic thiophosgene, sustainable sulfur source. rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | 1-Amino-4-bromonaphthalene, CS₂, Desulfurating agent | Rapid reaction times, potentially higher yields. nih.gov |

Expansion of Reactivity Profiles and Exploration of Cascade Reactions

The isothiocyanate group is a versatile functional group known for its reactivity toward a wide range of nucleophiles and its participation in cycloaddition reactions. acs.orgwikipedia.org Future research should focus on exploring the full extent of the reactivity of this compound, particularly in the context of cascade reactions to build molecular complexity in a single step.

Aryl isothiocyanates have been shown to participate in radical cascade reactions, leading to the formation of complex heterocyclic structures. nih.govacs.orgacs.org For instance, the reaction of aryl radicals with alkynyl isothiocyanates can initiate a cascade of cyclization events to produce novel polycyclic aromatic compounds. nih.gov The presence of the bromo group on the naphthalene (B1677914) ring of this compound offers a handle for generating an aryl radical, which could then intramolecularly or intermolecularly react with the isothiocyanate moiety or other reaction partners. This could provide a novel entry to unique nitrogen- and sulfur-containing heterocyclic systems fused to the naphthalene core.

Furthermore, the electrophilic carbon of the isothiocyanate group is susceptible to attack by various nucleophiles, which can be the starting point for designing novel multicomponent reactions. rsc.orgarkat-usa.org The interplay between the reactivity of the isothiocyanate and the potential for cross-coupling reactions at the bromo position opens up a vast landscape for synthetic exploration.

Integration into Advanced Supramolecular Assemblies

Naphthalene derivatives are well-known building blocks in supramolecular chemistry due to their rigid structure and propensity for π-π stacking interactions. nih.govacs.org The incorporation of a reactive isothiocyanate group onto the naphthalene scaffold in this compound provides a unique opportunity to design and construct novel supramolecular assemblies.

The isothiocyanate group can react with primary amines to form thiourea (B124793) linkages, which are excellent hydrogen-bonding motifs. This reactivity can be exploited to create self-assembling systems such as supramolecular polymers, gels, and discrete molecular architectures. rsc.org For example, the reaction of this compound with custom-designed di- or tri-amines could lead to the formation of well-defined supramolecular structures with interesting photophysical or chiroptical properties.

Moreover, naphthalene-based systems have been used in the development of fluorescent sensors. rsc.org The isothiocyanate group can serve as a reactive handle to covalently attach this compound to biomolecules or other substrates, while the naphthalene core acts as a fluorophore. The bromo-substituent could be further functionalized to tune the electronic properties of the naphthalene ring system and, consequently, its fluorescent output. The investigation of host-guest chemistry with macrocycles like cyclodextrins or cucurbiturils could also lead to new materials with stimuli-responsive properties. rsc.org

Exploration in Catalysis and Organometallic Chemistry

The dual functionality of this compound makes it an intriguing ligand for the development of novel catalysts and organometallic complexes. The sulfur and nitrogen atoms of the isothiocyanate group can coordinate to metal centers, while the bromo-naphthalene unit provides a robust and tunable scaffold.

Naphthalene-based polymers have been successfully employed as supports for palladium catalysts in cross-coupling reactions. nih.gov The isothiocyanate group of this compound could be used to anchor the molecule to a polymer backbone, and the bromo-substituent could then be converted into a catalytically active site or a ligand for a metal catalyst. This would allow for the creation of recyclable heterogeneous catalysts.

Furthermore, the direct coordination of this compound to transition metals could lead to the formation of novel organometallic complexes with unique catalytic activities. The electronic properties of the naphthalene ring and the steric environment around the metal center could be systematically varied by introducing different substituents at the bromo position through cross-coupling reactions. The kinetics of the reaction of organic isothiocyanates with alcohols have been shown to be strongly influenced by catalysts, suggesting that the reactivity of the isothiocyanate group in this compound could also be modulated within a coordination sphere. cdnsciencepub.com

Development of Emerging Material Science Applications

The incorporation of this compound into polymeric structures holds significant promise for the development of advanced materials with tailored properties. Naphthalene-containing polymers often exhibit enhanced thermal and mechanical properties. tandfonline.comrsc.org The isothiocyanate group provides a reactive handle for polymerization or for post-polymerization modification.

For instance, this compound could be copolymerized with other monomers to create new classes of polyesters or polyamides with improved glass transition temperatures and mechanical strength. tandfonline.comrsc.org The presence of the bromo-substituent offers a site for further functionalization, which could be used to introduce flame retardant properties, alter the refractive index, or enhance the conductivity of the resulting material.

Naphthalene-based porous polymers have also shown great potential for applications such as gas storage and heavy metal uptake. mdpi.com The isothiocyanate group could be utilized to create cross-linked porous organic polymers with specific functionalities for selective gas adsorption or for the capture of heavy metal ions. The inherent properties of the naphthalene unit, combined with the versatile reactivity of the isothiocyanate and bromo groups, make this compound a highly attractive building block for the next generation of functional materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-4-isothiocyanatonaphthalene?

- Methodological Answer : The synthesis typically involves substituting the bromine atom in 1-bromo-4-aminonaphthalene with an isothiocyanate group. A two-step approach is often employed:

Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 1-position of naphthalene .

Isothiocyanate Formation : Reaction with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under controlled pH (e.g., buffered aqueous conditions) converts the amine to isothiocyanate .

- Key Considerations : Solvent choice (e.g., dichloromethane for thiophosgene) and temperature (0–5°C to minimize side reactions) are critical for yield optimization.

Q. How is this compound characterized for purity and structure?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 1, isothiocyanate at position 4) via chemical shifts (e.g., ~δ 7.5–8.5 ppm for naphthalene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇BrN₃S, expected m/z ≈ 308.96) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential release of toxic thiocyanate vapors .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound?

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the naphthalene ring to guide bromination/isothiocyanate substitution .

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if intermediate aryl boronic acids are involved .

Q. What methodologies are used to study the reactivity of the isothiocyanate group in cross-coupling reactions?

- Experimental Design :

- Substrate Screening : Test reactivity with amines (e.g., benzylamine) to form thiourea derivatives, monitored by TLC or LC-MS .

- Kinetic Studies : UV-Vis spectroscopy tracks reaction rates under varying conditions (e.g., solvent polarity, temperature).

- Case Study : A 2024 study demonstrated that DMF as a solvent increases thiourea formation efficiency by 30% compared to THF .

Q. How does the electronic nature of the naphthalene ring influence the stability of this compound?

- Theoretical and Experimental Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.